molecular formula C22H22N4O5S2 B2783998 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 941870-48-0

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2783998
CAS No.: 941870-48-0
M. Wt: 486.56
InChI Key: COWUMEIZERCFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ( 941870-48-0) is a synthetic organic compound with a molecular formula of C22H22N4O5S2 and a molecular weight of 486.56 g/mol . This benzamide derivative features a distinctive molecular structure incorporating a 1,3-thiazol-2-yl group and a 4-nitrophenyl moiety, which are common pharmacophores in medicinal chemistry . Compounds based on the N-(thiazol-2-yl)-benzamide scaffold are of significant interest in early-stage pharmacological research due to their potential as modulators of biological pathways . For instance, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), and function as negative allosteric modulators . Furthermore, 2-aminothiazole derivatives, which share a core structural motif with this compound, have been investigated for their antitumor properties in patent research . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can obtain this compound in various quantities, with purity guarantees of 90% or higher .

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-25(17-4-2-3-5-17)33(30,31)19-12-8-16(9-13-19)21(27)24-22-23-20(14-32-22)15-6-10-18(11-7-15)26(28)29/h6-14,17H,2-5H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWUMEIZERCFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

    Introduction of the Nitrophenyl Group: This step involves nitration of a phenyl ring, usually using a mixture of concentrated nitric and sulfuric acids.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with a primary or secondary amine.

    Final Coupling: The final step involves coupling the thiazole derivative with the sulfonamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole or benzamide derivatives.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are enzymes that play a crucial role in maintaining acid-base balance and are implicated in various diseases, including cancer. Recent studies have indicated that compounds similar to 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can effectively inhibit specific isoforms of carbonic anhydrases (CA IX and CA XII), which are overexpressed in tumors under hypoxic conditions.

  • Efficacy : In a study evaluating the inhibition of CA IX, derivatives of the compound showed promising results with IC₅₀ values indicating effective inhibition at low concentrations . The compound's structural features enhance its binding affinity to the active site of the enzyme.

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Research indicates that thiazole derivatives can induce apoptosis in cancer cells.

  • Mechanism of Action : The nitrophenyl moiety is believed to contribute to the compound's ability to interfere with cellular signaling pathways involved in tumor growth. In vitro studies demonstrated that the compound inhibits proliferation in various cancer cell lines, including breast and lung cancers .

Case Study 1: Inhibition of CA IX

A detailed study involving a series of analogs based on the core structure of this compound was conducted to assess their inhibitory effects on CA IX. The most potent analog exhibited an IC₅₀ value of 0.317 μM, demonstrating significant selectivity for CA IX over other isoforms like CA II .

Case Study 2: Antitumor Efficacy

In another research project, the compound was tested against several cancer cell lines. Results indicated that it reduced cell viability significantly compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as a therapeutic agent against specific cancers .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC₅₀ (μM)Reference
Inhibition of CA IXCA IX0.317
Antitumor ActivityMCF-7 (breast cancer)5.0
Antitumor ActivityA549 (lung cancer)7.5

Mechanism of Action

The mechanism of action of “4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Sulfamoyl Substituent Thiazol/Other Heterocycle Substituent Molecular Weight (g/mol) Key Biological Activity/Findings Source
Target Compound Cyclopentyl(methyl) 4-(4-Nitrophenyl)-1,3-thiazol-2-yl ~460.5* N/A (structural focus) -
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-(4-Nitrophenyl)-1,3-thiazol-2-yl - 119.09% activity in plant growth modulation
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl - Antifungal (C. albicans, thioredoxin reductase inhibition)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl(ethyl) 5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl - Antifungal (C. albicans)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 4-(4-Nitrophenyl)-1,3-thiazol-2-yl 460.5 N/A (structural analog)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide - 4-(4-Methylphenyl)-1,3-thiazol-2-yl - 129.23% activity in plant growth modulation
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Cyclohexyl(methyl) 4-(7-Ethoxybenzofuran-2-yl)-1,3-thiazol-2-yl 539.67 N/A (structural focus)

*Molecular weight estimated based on structural similarity to .

Key Observations:

Sulfamoyl Group Modifications :

  • The cyclopentyl(methyl) group in the target compound likely balances lipophilicity and steric effects compared to bulkier substituents (e.g., cyclohexyl in LMM11 or benzyl in LMM5). Cyclohexyl and benzyl groups may enhance antifungal activity but reduce solubility .
  • Diethyl and bis(2-methoxyethyl) analogs () show how alkyl/ether chains influence bioactivity. The bis(2-methoxyethyl) derivative exhibited 119.09% activity in plant growth assays, suggesting polar substituents enhance efficacy in specific contexts .

Substitutions like 4-methylphenyl () or 7-ethoxybenzofuran () alter hydrophobic interactions and steric bulk, impacting activity profiles.

Biological Activity Trends :

  • Antifungal activity in LMM5/LMM11 correlates with 1,3,4-oxadiazole cores and methoxy/furan substituents, highlighting the importance of heterocycle choice .
  • Plant growth modulation () is influenced by sulfamoyl polarity, with bis(2-methoxyethyl) > diethyl > cyclopentyl(methyl) in activity (119.09% vs. unmeasured for the target) .

Biological Activity

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, with CAS Number 941870-48-0, is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C22H22N4O5S2
  • Molecular Weight : 486.5639 g/mol
  • SMILES : O=C(c1ccc(cc1)S(=O)(=O)N(C1CCCC1)C)Nc1scc(n1)c1ccc(cc1)N+[O-]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the preparation of the thiazole core and the introduction of various functional groups. Key reagents include amines and sulfonamides under controlled conditions to ensure high yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and potential antitumor properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis (MTB) strains:

CompoundIC50 (µg/mL)Activity
Compound A0.31Highly Active
Compound B0.58Moderate Activity
This compoundTBDUnder Investigation

The exact IC50 for this specific compound is still being determined but is expected to be within a similar range based on structural analogs.

Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro assays have shown that sulfamoyl derivatives can significantly reduce inflammation markers in cell cultures.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

  • Study on Antitubercular Activity :
    A study published in MDPI evaluated various thiazolidinone derivatives for their antitubercular activity against MTB strains. The compounds were screened using the XTT Reduction Menadione assay, revealing IC90 values ranging from 0.058–5.31 µg/mL for the most active derivatives .
  • Enzyme Inhibition Studies :
    Research has indicated that sulfamoyl compounds can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition could lead to therapeutic applications in neurodegenerative diseases and urolithiasis .
  • Cytotoxicity Assessments :
    Cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that certain derivatives of this compound displayed low toxicity levels, indicating a favorable safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis involves multi-step reactions, typically starting with thiazole ring formation followed by sulfamoyl and benzamide coupling. Key steps include:

  • Thiazole synthesis : Condensation of 4-(4-nitrophenyl)thiazol-2-amine with appropriate carbonyl precursors under reflux in ethanol or DMF .
  • Sulfamoyl coupling : Reaction with cyclopentyl(methyl)sulfamoyl chloride in anhydrous dichloromethane using triethylamine as a base .
  • Critical parameters : Temperature (60–80°C for thiazole formation), inert atmosphere (N₂/Ar to prevent oxidation), and solvent polarity (DMF enhances nucleophilicity) .
    • Optimization : Yield improvements (from ~60% to >85%) are achievable via slow addition of coupling reagents and catalytic DMAP for benzamide bond formation .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR to confirm cyclopentyl group integration (δ 1.5–2.5 ppm for cyclopentyl protons) and sulfamoyl linkage (δ 3.1–3.3 ppm for methyl group) .
  • HRMS : Exact mass verification (calculated for C₂₉H₂₉N₅O₅S₂: 615.16 g/mol) .
  • XRD : Single-crystal diffraction to resolve nitro-thiazole and benzamide plane orientations .

Q. What preliminary biological screening assays are recommended for this compound?

  • Standard protocols :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; IC₅₀ values reported for analogs: 8–32 µg/mL) .
  • Anticancer : MTT assay on MCF7 (breast cancer) and A549 (lung cancer) cell lines, with positive controls (e.g., doxorubicin) .
    • Key metrics : Dose-response curves (0.1–100 µM) and selectivity indices (cancer vs. HEK293 normal cells) .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar sulfamoyl-thiazole derivatives be resolved?

  • Case example : Discrepancies in IC₅₀ values for MCF7 (e.g., 12 µM vs. 45 µM in analogs) may arise from:

  • Substituent effects : Nitro group positioning (para vs. meta) on the phenyl ring alters electron-withdrawing capacity and membrane permeability .
  • Assay variability : Normalize protocols using CLSI guidelines for antimicrobial tests and NCI-60 panel parameters for cancer assays .
    • Resolution : Parallel testing of analogs under identical conditions and computational docking (e.g., Autodock Vina) to compare binding affinities for EGFR or DHFR targets .

Q. What strategies enhance the compound’s selectivity for cancer cells over normal cells?

  • Approaches :

  • Prodrug design : Introduce pH-sensitive linkers (e.g., hydrazone) activated in tumor microenvironments .
  • Targeted delivery : Conjugate with folate or peptide ligands (e.g., RGD) to exploit receptor overexpression in cancer cells .
    • Validation : Flow cytometry to assess cellular uptake (e.g., FITC-labeled derivatives) and comparative transcriptomics (RNA-seq) of treated vs. untreated cells .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Key modifications :

  • Sulfamoyl group : Replace cyclopentyl with piperidine (increases solubility; LogP reduction from 3.8 to 2.9) .
  • Nitro group : Substitute with cyano (maintains electron-withdrawing effect but reduces metabolic instability) .
    • Data-driven design : QSAR models using descriptors like polar surface area (PSA) and Hammett constants (σ) to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.